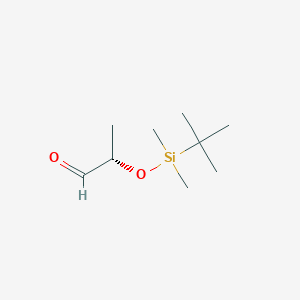

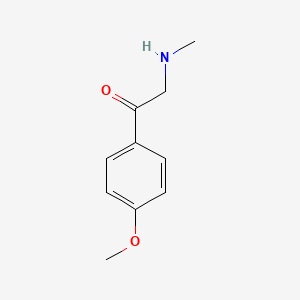

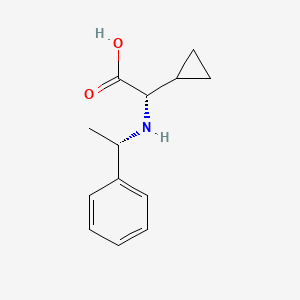

(S)-2-Cyclopropyl-2-(((S)-1-phenylethyl)amino)acetic acid

Übersicht

Beschreibung

Acetic acid is an organic compound belonging to the carboxylic acid group . It’s the main constituent of vinegar and has been known since ancient times . It’s used locally, occasionally internally, as a counterirritant and also as a reagent .

Synthesis Analysis

The synthesis of amino acids often involves reactions you studied earlier in the course . The amidomalonate synthesis is a simple variation of the malonic ester synthesis .Molecular Structure Analysis

The structure of acetic acid is given by CH₃COOH . In the solid-state of acetic acid, there is a chain of molecules with individual molecules connected through hydrogen bonds .Chemical Reactions Analysis

Acetic acid is used to make metal acetates, which are used in some printing processes; vinyl acetate, which is used to make plastics; cellulose acetate, which is used to make photographic films and textiles .Physical And Chemical Properties Analysis

Acetic acid has a pungent vinegar odour and sour taste . It is a colourless liquid . It can mix with water, alcohol, ether in all proportions .Wissenschaftliche Forschungsanwendungen

Anticarcinogenicity and Toxicity of Organotin(IV) Complexes

Organotin(IV) complexes have been reviewed for their anticarcinogenicity and toxicity. The study highlights the importance of the structural configuration of the tin atom and its ligands, which could relate to the structural interest in (S)-2-Cyclopropyl-2-(((S)-1-phenylethyl)amino)acetic acid for its potential in forming complexes with significant biological properties. The cytotoxic activity of these complexes is determined by the stability of ligand-Sn bonds and the lipophilicity conferred by the organotin moiety, suggesting a pathway for exploring the anticarcinogenic potential of related compounds (Ali, Shahzadi, & Imtiaz-ud-Din, 2018).

Bacterial Catabolism of Indole-3-acetic Acid

Research into the bacterial catabolism of indole-3-acetic acid (IAA), a molecule structurally related to amino acids and acetic acid derivatives, provides insight into microbial interactions with organic compounds. The study of IAA degradation pathways offers a foundation for understanding how similar compounds, such as this compound, might be biodegraded or utilized by microorganisms, impacting environmental and biotechnological applications (Laird, Flores, & Leveau, 2020).

ACE2: SARS-CoV-2 Receptor and RAS Regulator

The multifunctional enzyme ACE2, which facilitates amino acid transport and acts as a receptor for SARS-CoV-2, underscores the importance of amino acid-related compounds in viral pathogenesis and cardiovascular health. This highlights potential research directions for compounds like this compound in studying virus-host interactions and regulatory mechanisms in the renin-angiotensin system (Gheblawi et al., 2020).

N-acetylcysteine in Psychiatry

The exploration of N-acetylcysteine (NAC) in treating psychiatric disorders due to its modulation of glutamatergic, neurotropic, and inflammatory pathways presents a model for investigating the therapeutic potential of structurally complex amino acids and acetic acid derivatives in neurobiology and psychiatry (Dean, Giorlando, & Berk, 2011).

Organic Acids and Phytoextraction of Heavy Metals

The use of organic acids, such as citric acid and acetic acid, in enhancing phytoextraction of heavy metals suggests a potential application for this compound in environmental remediation. The water solubility and pH-lowering capability of such acids can increase metal mobilization, offering insights into the use of complex organic acids in bioremediation efforts (Tauqeer & Sagir, 2017).

Wirkmechanismus

Target of Action

It is known that amino acid transporters play a crucial role in cell growth and metabolism . Inhibiting the amino acid transport of these transporters can inhibit the growth of cells .

Mode of Action

It is known that amino acids can regulate gene expression through the tir1/afb pathway . This pathway is involved in auxin signaling, which plays a central role in many aspects of plant growth and development .

Biochemical Pathways

The compound may be involved in the regulation of various biochemical pathways. Amino acids, particularly essential or conditionally essential ones, are commonly consumed as nutritional supplements by athletes and individuals engaged in regular and moderate physical activity . They play a significant role in regulating skeletal muscle metabolism, enhancing lean body mass (LBM), and mitigating exercise-induced muscle damage .

Pharmacokinetics

It is known that ketamine, another amino acid, has low oral bioavailability due to its extensive first-pass metabolism by cytochrome p450 (cyp) 3a and cyp2b6 enzymes .

Result of Action

It is known that amino acids can have a significant impact on cell nutrient distribution, and they also appear to have an important role in the growth and development of cells .

Action Environment

It is known that the freeze–thaw process imposes significant stress on yeast cells, resulting in diminished viability and fermentation capacity . This suggests that environmental factors such as temperature can influence the action, efficacy, and stability of certain compounds.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

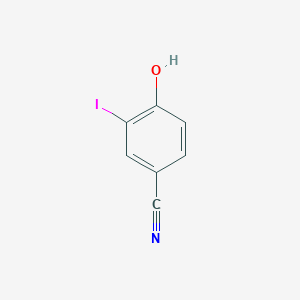

IUPAC Name |

(2S)-2-cyclopropyl-2-[[(1S)-1-phenylethyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-9(10-5-3-2-4-6-10)14-12(13(15)16)11-7-8-11/h2-6,9,11-12,14H,7-8H2,1H3,(H,15,16)/t9-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZDGZZWHZMCCQO-CABZTGNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(C2CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)N[C@@H](C2CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70456934 | |

| Record name | (2S)-Cyclopropyl{[(1S)-1-phenylethyl]amino}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

281191-43-3 | |

| Record name | (2S)-Cyclopropyl{[(1S)-1-phenylethyl]amino}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B1313615.png)